Quincorine
Overview
Description
Quincorine, also known as Quinacrine, is an acridine derivative that was widely used as an antimalarial drug but has been superseded by chloroquine in recent years . It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions .
Synthesis Analysis
Quinacrine has been synthesized using suitable synthetic routes . The synthesis involves the design, synthesis, and characterization of various analogous of quinolin-2-one nucleus . The synthesis of quinoline derivatives has been achieved through various methods including the use of iodine and silica gel under solvent-free conditions, a Friedlander heteroannulation method using nano ZnO as a catalyst, and using ionic liquid [Hbim] [BF4] under ultrasound at room temperature .
Molecular Structure Analysis
Quinacrine binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs . This binding inhibits transcription and translation to ribonucleic acid (RNA) .
Chemical Reactions Analysis
The reduction of quinones, such as Quinacrine, follows a homolytic mechanism of single electron transfer . Quinacrine may inhibit enzymatic polymerization reactions in vivo and induce anti-tumor effects .
Physical And Chemical Properties Analysis
Quinones, such as Quinacrine, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . These properties make the analytical detection of quinones problematic .
Scientific Research Applications
Catalyst in Hydrogenation Reactions
Quincorine-amine, a derivative of quinine, has shown significant activity as a catalyst in the ruthenium-catalyzed hydrogenation of ketones. It forms a complex with RuCp*Cl and facilitates the hydrogenation of aromatic and aliphatic ketones with high efficiency and enantioselectivity, outperforming previous Ru-diamine complexes. This application demonstrates the potential of quincorine-amine in asymmetric catalysis, particularly in hydrogenation reactions (Hedberg et al., 2005).
Synthesis of Bicyclic α-Amino Acid Esters
Research on the oxidation of Quincorine (QCI) has led to the creation of bicyclic α-amino acids and dicarboxylic acid derivatives. These compounds are notable for their epimeric and enantiomeric purity. This discovery provides valuable insights into the synthesis of complex organic molecules and potential applications in pharmaceuticals and material science (Schrake et al., 1999).
Development of 1,2-Diamines
The synthesis of new 1,2-diamines from quincorine and quincoridine has expanded the family of these compounds. The study focused on hydrogenated and didehydrogenated variants, revealing their potential as building blocks for cross-coupling reactions. This research contributes to the field of organic synthesis, particularly in the creation of compounds with potential pharmacological applications (Neda et al., 2002).
Enantioselective Synthesis of Quinuclidinones
Efforts to synthesize enantiopure 3-quinuclidinone analogues from quincorine have resulted in compounds with up to three stereogenic centers. These compounds exhibit high pi-face selectivity in nucleophilic attacks at the carbonyl group, a process crucial in stereocontrolled organic synthesis. This work provides a foundation for further exploration in the synthesis of complex organic molecules with specific stereochemistry (Frackenpohl & Hoffmann, 2000).
Inhibition of Aldehyde Dehydrogenase and Quinone Reductase
A functional proteomics study identified that quinoline drugs like Quincorine bind to and potentially inhibit proteins such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) in humans. This discovery has implications for understanding the mechanism of action of these drugs and could inform future research on diseases where these enzymes play a role (Graves et al., 2002).
Crystal and Molecular Structure Studies
Research on the crystal and molecular structures of new enantiopure quinuclidines, including quincoridine and quincorine derivatives, contributes to the understanding of their conformational features. Such studies are essential for the rational design of molecules in drug development and material science (Kania et al., 2004).
Applications in Tumor Treatment
Studies have explored the repurposing of Quincorine for treating cancer, particularly its potential to inhibit multiple pathways involved in tumor growth and survival. This includes regulation of autophagy, transcription, and DNA repair processes, highlighting the potential of Quincorine as a multi-targeted anticancer agent (Oien et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFZBOMPQVRGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol | |
CAS RN |
207129-35-9, 207129-36-0 | |
Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2S,4S,5R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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